molecular formula C8H13F6N B3031896 4,4,4-trifluoro-N-(4,4,4-trifluorobutyl)butan-1-amine CAS No. 84138-09-0

4,4,4-trifluoro-N-(4,4,4-trifluorobutyl)butan-1-amine

Cat. No.: B3031896
CAS No.: 84138-09-0
M. Wt: 237.19 g/mol
InChI Key: ZKUUQPPGRWYGRD-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-(4,4,4-trifluorobutyl)butan-1-amine is a fluorinated organic compound with the molecular formula C8H13F6N. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-(4,4,4-trifluorobutyl)butan-1-amine typically involves the reaction of 4,4,4-trifluorobutylamine with 4,4,4-trifluorobutanoyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-(4,4,4-trifluorobutyl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

4,4,4-Trifluoro-N-(4,4,4-trifluorobutyl)butan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-(4,4,4-trifluorobutyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can form strong hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-N-(4,4,4-trifluorobutyl)butan-1-amine is unique due to its dual trifluoromethyl groups and primary amine functionality. This combination imparts distinct chemical reactivity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4,4,4-trifluoro-N-(4,4,4-trifluorobutyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F6N/c9-7(10,11)3-1-5-15-6-2-4-8(12,13)14/h15H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUUQPPGRWYGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CNCCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004402
Record name 4,4,4-Trifluoro-N-(4,4,4-trifluorobutyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84138-09-0
Record name Butan-1-amine, 4,4,4-trifluoro-N-(4,4,4-trifluorobutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084138090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,4-Trifluoro-N-(4,4,4-trifluorobutyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that for the synthesis of Example 106, 4,4,4-trifluorobutan-1-amine, HCl (598 mg, 4.00 mmol), Et3N (550 μL, 4.00 mmol) and 4,4,4-trifluorobutanal (504 mg, 4.00 mmol) provided a colorless oil which was used directly in the preparation of Example 129. MS(ESI+) m/z 192.1 (M+H)+.
[Compound]
Name
4,4,4-trifluorobutan-1-amine, HCl
Quantity
598 mg
Type
reactant
Reaction Step One
Name
Quantity
550 μL
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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